3-クロロ-4-(2-メトキシフェノキシ)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

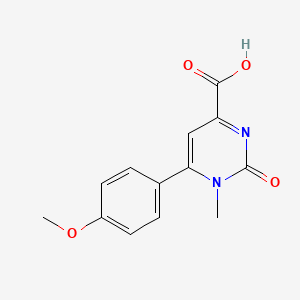

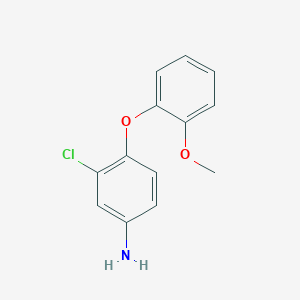

3-Chloro-4-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2 . It is also known as CPO. The compound has a molecular weight of 249.7 g/mol .

Synthesis Analysis

The synthesis of anilines, which includes compounds like 3-Chloro-4-(2-methoxyphenoxy)aniline, can involve various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2-methoxyphenoxy)aniline is 1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3 .Physical And Chemical Properties Analysis

3-Chloro-4-(2-methoxyphenoxy)aniline is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

抗真菌活性

3-クロロ-4-(2-メトキシフェノキシ)アニリンは、抗真菌活性を持つことが知られているナフトキノン誘導体の合成に使用される可能性があります . これらの化合物は、ヒトに感染症を引き起こす可能性のある真菌であるカンジダ・アルビカンスの変換過程を阻害することが示されています .

アニリンの合成

アニリンは、化学および材料科学の分野で重要です。 3-クロロ-4-(2-メトキシフェノキシ)アニリンは、染料、医薬品、プラスチックの製造など、さまざまな用途に使用されているアニリンの合成に使用することができます .

抗マラリア活性

3-クロロ-4-(2-メトキシフェノキシ)アニリンは、抗マラリア薬の合成に使用される可能性があります . この化合物は、他の前駆体と共有結合して、抗マラリア活性を持つハイブリッド薬を形成することができます .

抗菌活性

3-クロロ-4-(2-メトキシフェノキシ)アニリンを用いて合成できるナフトキノンは、抗菌活性を持つことが知られています . これらの化合物は、新しい抗菌剤の開発に使用される可能性があります .

抗腫瘍剤

ナフトキノンは、抗腫瘍活性を持つことも知られています . したがって、3-クロロ-4-(2-メトキシフェノキシ)アニリンは、新しい抗腫瘍剤の合成に使用される可能性があります .

除草剤および殺菌剤

ナフトキノンは、除草剤や殺菌剤の製造に使用されてきました . したがって、3-クロロ-4-(2-メトキシフェノキシ)アニリンは、これらの化合物の合成に使用される可能性があります .

Safety and Hazards

作用機序

Mode of Action

Anilines typically act through nucleophilic substitution reactions . They can also undergo reactions through aryne intermediates

Biochemical Pathways

Anilines are known to be involved in various biochemical reactions, including direct nucleophilic substitution and reactions through aryne intermediates .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-(2-methoxyphenoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions within the body. For instance, the compound’s storage temperature is noted to be room temperature .

生化学分析

Biochemical Properties

3-Chloro-4-(2-methoxyphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .

Cellular Effects

The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 3-Chloro-4-(2-methoxyphenoxy)aniline can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 3-Chloro-4-(2-methoxyphenoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, affecting downstream signaling events and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-Chloro-4-(2-methoxyphenoxy)aniline has been associated with persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

3-Chloro-4-(2-methoxyphenoxy)aniline is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 3-Chloro-4-(2-methoxyphenoxy)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 3-Chloro-4-(2-methoxyphenoxy)aniline can affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 3-Chloro-4-(2-methoxyphenoxy)aniline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Chloro-4-(2-methoxyphenoxy)aniline can determine its impact on cellular processes and overall cellular health .

特性

IUPAC Name |

3-chloro-4-(2-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQVRPPIICBPTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589738 |

Source

|

| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87294-24-4 |

Source

|

| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)